molecular formula C27H28N2O3S B11091666 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide

Cat. No.: B11091666
M. Wt: 460.6 g/mol
InChI Key: UZIXKCKHCMLMAU-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide .
  • It belongs to the class of thiazolidinone derivatives .
  • Thiazolidinones are heterocyclic compounds containing a five-membered ring with a sulfur atom.
  • This compound exhibits interesting biological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding

    Properties

    Molecular Formula

    C27H28N2O3S

    Molecular Weight

    460.6 g/mol

    IUPAC Name

    4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide

    InChI

    InChI=1S/C27H28N2O3S/c1-2-20-8-14-24(15-9-20)32-17-16-28-26(31)22-10-12-23(13-11-22)27-29(25(30)19-33-27)18-21-6-4-3-5-7-21/h3-15,27H,2,16-19H2,1H3,(H,28,31)

    InChI Key

    UZIXKCKHCMLMAU-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

    Origin of Product

    United States

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